![molecular formula C27H18O4 B13650229 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C27H18O3. It is a solid white crystalline substance with a unique aromatic odor. This compound is characterized by its complex structure, which includes multiple benzaldehyde groups attached to a central phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the C–O cross-coupling reaction between fluorine and phenolic hydroxyl groups . This reaction can be carried out under solvent-free mechanochemical conditions, using ball grinding techniques . The reaction conditions often include the use of specific ionic monomers and highly contorted structures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions. The use of advanced catalysts and optimized reaction pathways can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde has diverse applications in scientific research:
Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris(p-formylphenyl)benzene
- 1,4-Di(p-benzaldehydyl)-naphthalene
- 4-Phenylbenzaldehyde
Uniqueness
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its multiple formyl groups and hydroxyl functionality make it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C27H18O4 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C27H18O4/c28-15-18-1-5-20(6-2-18)24-11-25(21-7-3-19(16-29)4-8-21)13-26(12-24)22-9-10-23(17-30)27(31)14-22/h1-17,31H |
InChI-Schlüssel |
NKBNBNGNKJWPTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C=O)O)C4=CC=C(C=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


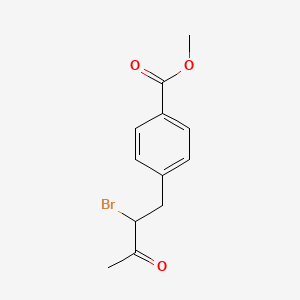
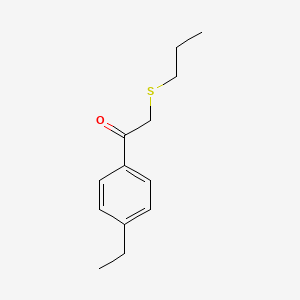
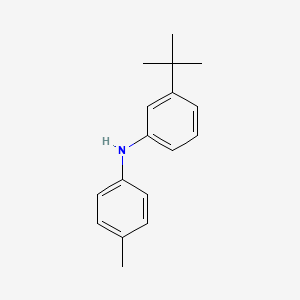
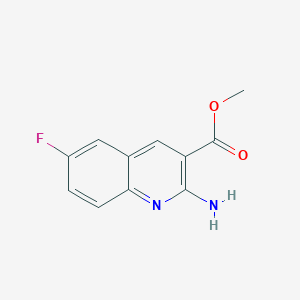
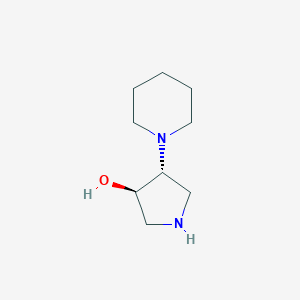
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)
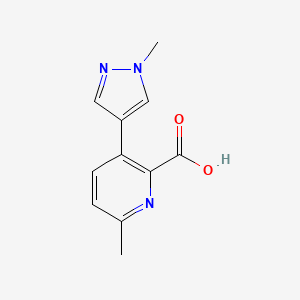
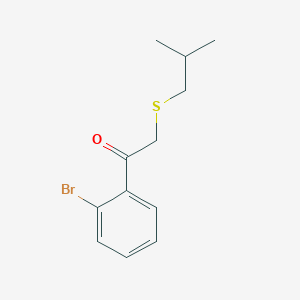
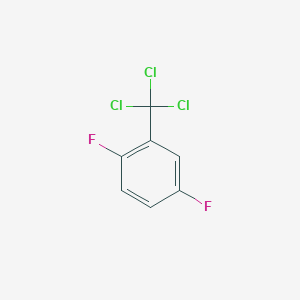

![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
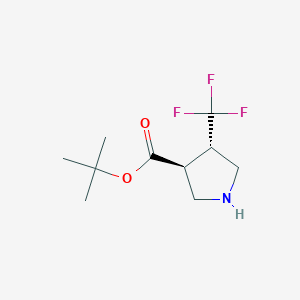
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
